molecular formula C7H3ClF4O3S B1405453 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 954388-19-3

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1405453
M. Wt: 278.61 g/mol
InChI Key: JKDDGYKIHHWEBS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, or 2F-TFMBSCl, is a versatile reagent used in organic synthesis to produce a variety of compounds. It is a colorless liquid with a melting point of -20°C and a boiling point of 135°C. It is soluble in many organic solvents, such as chloroform, dichloromethane, and acetonitrile, and is relatively stable under ambient conditions. 2F-TFMBSCl has found a wide range of applications in organic synthesis, including the preparation of fluorinated compounds, the synthesis of pharmaceuticals, and the synthesis of new materials.

Scientific Research Applications

  • Synthesis of Novel Compounds : It's used in the synthesis of new chemical compounds. For instance, a study by Ta-n (2015) involved using 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide, synthesized from corresponding benzenesulfonyl chloride, to create novel N-substituted phenyl-4-fluoride( or trifluoromethyl) benzenesulfonylureas (Gegen Ta-n, 2015).

  • Activation of SNAr-Reactivity : Weiss and Pühlhofer (2001) demonstrated that compounds like 4-Fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates by treatment with specific reagents. This process is significant for electrophilic aromatic substitution reactions, showcasing the reagent's role in facilitating chemical reactions under mild conditions (Weiss & Pühlhofer, 2001).

  • Palladium-Catalyzed C-H Bond Sulfonylation : Research by Sasmal et al. (2018) explored the use of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C–H bond sulfonylation of 2-arylpyridines. This study is significant in the context of synthesizing halo-substituted diarylsulfones, which have wide-ranging applications (Sasmal et al., 2018).

  • Synthesis of Quinazolinones : Deetz et al. (2001) reported that 2-Fluoro substituted benzoyl chlorides, which include 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride, can undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones. This reaction proceeds with different combinations of benzoyl chlorides and 2-amino-N-heterocycles, indicating the compound's utility in synthesizing complex organic molecules (Deetz et al., 2001).

  • Conformational Studies : Research on the geometric structure and conformational properties of related compounds, like 4-fluoro(trifluoromethoxy)benzene by Shishkov et al. (2004), provides insights into the physical and chemical characteristics of these molecules, which is crucial for their application in various chemical syntheses (Shishkov et al., 2004).

properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDDGYKIHHWEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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